molecular formula C26H34N2O6 B602326 Trimipramine N-Glucuronide CAS No. 165602-84-6

Trimipramine N-Glucuronide

Cat. No. B602326
M. Wt: 470.57
InChI Key:
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Description

Trimipramine is a tricyclic antidepressant (TCA) used to treat depression . It belongs to the group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of certain chemicals in the brain . Trimipramine has also been used for its sedative, anxiolytic, and weak antipsychotic effects in the treatment of insomnia, anxiety disorders, and psychosis, respectively .


Synthesis Analysis

The synthesis of N-glucuronides has seen an increase in requests over the last couple of years, possibly due to the increasing use of N-heterocyclic chemistry in the design of new small molecule drugs . Microbial biotransformation has broad utility for production of O–, acyl, N-carbamoyl and some N-glucuronides . For the latter, success rates are boosted by application of proprietary late-stage chemical glucuronidation conditions, as well as utilizing liver fractions (S9s or microsomes) .


Chemical Reactions Analysis

The glucuronidation of a molecule results in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry . Carboxyl groups were activated by thionyl chloride followed by esterification with ethanol. Hydroxyl groups were derivatized via silylation by 1-(trimethylsilyl)imidazole .

Scientific Research Applications

  • Metabolic Pathways and Enzymatic Activity:

    • Trimipramine undergoes N(+)-glucuronidation, a metabolic process involving the conjugation of the drug with glucuronic acid. This pathway is significant for various antidepressants and antipsychotics, including trimipramine (Luo et al., 1995).
    • Human UDP glucuronosyltransferase (UGT) 2B10 plays a critical role in the N-glucuronidation of trimipramine, indicating its importance in the drug's metabolism (Zhou et al., 2010).
  • Neuropharmacological Effects:

    • Chronic administration of trimipramine affects synaptic plasticity by modifying the binding properties of hippocampal glutamate receptors, particularly in relation to AMPA receptors and phospholipase A2 (Bernard et al., 1994).
    • Trimipramine has atypical actions on the central noradrenergic system, differing from typical antidepressants in its influence on noradrenaline-stimulated adenylate cyclase activity and beta-adrenergic receptors (Hauser et al., 1985).
  • Therapeutic Implications and Effects:

    • Trimipramine's impact on dream recall and emotions in depressive outpatients highlights its unique influence on rapid eye movement (REM) sleep and emotional processing during sleep (Schredl et al., 2009).
    • The drug has been noted for its efficacy in treating primary insomnia, with studies showing significant enhancements in sleep efficiency without suppressing REM sleep (Riemann et al., 2002).
  • Comparative Studies and Clinical Profiles:

    • Trimipramine shows pharmacological differences compared to other antidepressants, such as imipramine, particularly in its receptor affinity profile and impact on sleep architecture (Berger & Gastpar, 2005).
    • The antidepressant's mechanism of action involves modulation of various enzymes involved in the metabolism of biogenic amines, though its exact mechanism remains not fully understood (Yu & Boulton, 1990).

Safety And Hazards

Trimipramine is classified as a highly flammable liquid and vapour. It can cause damage to organs . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

CAS RN

165602-84-6

Product Name

Trimipramine N-Glucuronide

Molecular Formula

C26H34N2O6

Molecular Weight

470.57

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate;  N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt

Origin of Product

United States

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